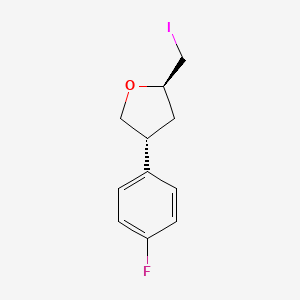
(2R,4R)-4-(4-Fluorophenyl)-2-(iodomethyl)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4R)-4-(4-Fluorophenyl)-2-(iodomethyl)oxolane is an organic compound that belongs to the class of oxolanes It features a fluorophenyl group and an iodomethyl group attached to the oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-(4-Fluorophenyl)-2-(iodomethyl)oxolane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and a suitable oxolane precursor.
Formation of the Oxolane Ring: The oxolane ring is formed through a cyclization reaction, often involving a nucleophilic substitution or addition reaction.
Introduction of the Iodomethyl Group: The iodomethyl group is introduced through a halogenation reaction, typically using iodine and a suitable halogenating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification methods, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-4-(4-Fluorophenyl)-2-(iodomethyl)oxolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxolane compounds.
Substitution: The iodomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN₃) and potassium cyanide (KCN) are often employed in substitution reactions.
Major Products
The major products formed from these reactions include various oxolane derivatives with different functional groups, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2R,4R)-4-(4-Fluorophenyl)-2-(iodomethyl)oxolane has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential use in the development of new pharmaceuticals, particularly as a building block for drug synthesis.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: The compound is used in biological research to study its effects on various biological systems and pathways.
Industrial Applications: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R,4R)-4-(4-Fluorophenyl)-2-(iodomethyl)oxolane involves its interaction with molecular targets and pathways within biological systems. The fluorophenyl group and iodomethyl group contribute to its reactivity and ability to form covalent bonds with target molecules. This interaction can lead to the modulation of biological pathways and the exertion of specific effects, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
(2R,4R)-4-(4-Chlorophenyl)-2-(iodomethyl)oxolane: Similar structure with a chlorophenyl group instead of a fluorophenyl group.
(2R,4R)-4-(4-Bromophenyl)-2-(iodomethyl)oxolane: Similar structure with a bromophenyl group instead of a fluorophenyl group.
(2R,4R)-4-(4-Methylphenyl)-2-(iodomethyl)oxolane: Similar structure with a methylphenyl group instead of a fluorophenyl group.
Uniqueness
The uniqueness of (2R,4R)-4-(4-Fluorophenyl)-2-(iodomethyl)oxolane lies in the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for the design of drugs with specific pharmacological profiles. Additionally, the iodomethyl group provides a versatile handle for further functionalization and derivatization.
Properties
Molecular Formula |
C11H12FIO |
|---|---|
Molecular Weight |
306.11 g/mol |
IUPAC Name |
(2R,4R)-4-(4-fluorophenyl)-2-(iodomethyl)oxolane |
InChI |
InChI=1S/C11H12FIO/c12-10-3-1-8(2-4-10)9-5-11(6-13)14-7-9/h1-4,9,11H,5-7H2/t9-,11+/m0/s1 |
InChI Key |
DPSHEGBEIREPAA-GXSJLCMTSA-N |
Isomeric SMILES |
C1[C@@H](CO[C@H]1CI)C2=CC=C(C=C2)F |
Canonical SMILES |
C1C(COC1CI)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


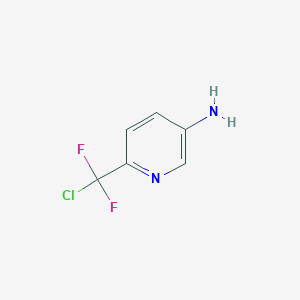
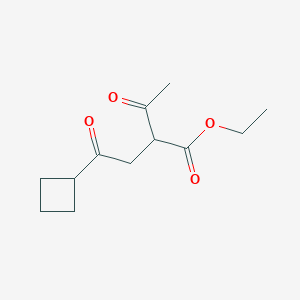
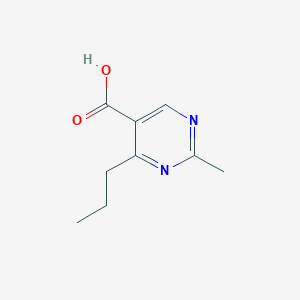
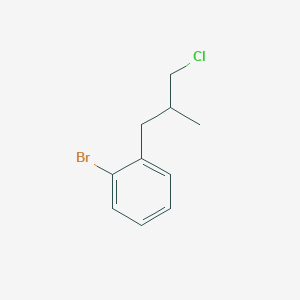
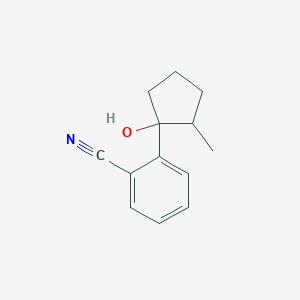

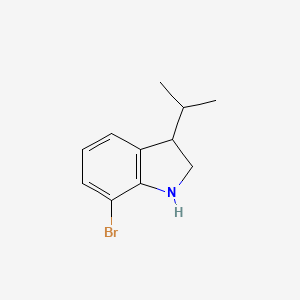
![4-(3-Chlorophenyl)-2-azaspiro[4.4]nonane](/img/structure/B13195227.png)

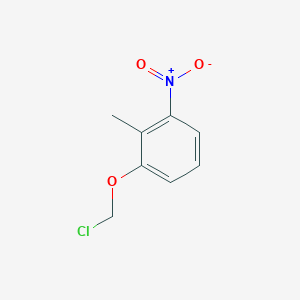

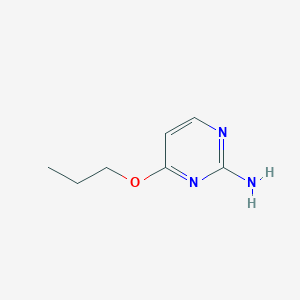
![Ethyl 2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate](/img/structure/B13195251.png)
![N-[(4-bromophenyl)methyl]-2,4-difluoroaniline](/img/structure/B13195265.png)
